LogP Difference: 3-(3-Fluorophenyl)pyrrolidine vs. (S)-2-(3-Fluorophenyl)pyrrolidine
The 3-position substitution on the pyrrolidine ring of the target compound results in a measurably different lipophilicity profile compared to a 2-substituted analog . This parameter is critical for predicting membrane permeability and metabolic stability. The calculated LogP for 3-(3-Fluorophenyl)pyrrolidine is 1.72 , whereas the calculated XLogP3-AA for (S)-2-(3-Fluorophenyl)pyrrolidine is 1.9 [1]. This difference of 0.18 LogP units can be significant in a medicinal chemistry optimization campaign.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.72 |
| Comparator Or Baseline | (S)-2-(3-Fluorophenyl)pyrrolidine: XLogP3-AA = 1.9 |
| Quantified Difference | ΔLogP = -0.18 (Target is less lipophilic) |
| Conditions | Values are computed partition coefficients from authoritative chemical databases (Chemsrc and PubChem). |
Why This Matters
This quantifiable difference in lipophilicity provides a scientific basis for selecting the 3-substituted isomer over the 2-substituted isomer to fine-tune ADME properties, avoiding reliance on anecdotal performance claims.
- [1] PubChem. (n.d.). (S)-2-(3-Fluorophenyl)pyrrolidine. PubChem Compound Summary. View Source
